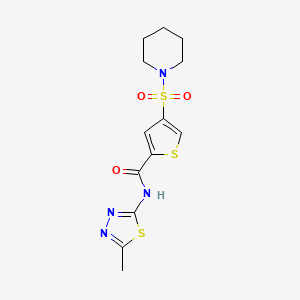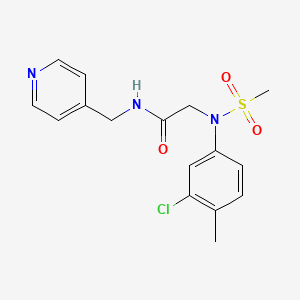![molecular formula C19H21N3OS B5520542 1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5520542.png)
1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is 339.14053348 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ethylene Thiourea (ETU) and Genotoxicity
Ethylene thiourea (ETU), a metabolite of ethylene bisdithiocarbamates (EBDCs), presents potential toxicological concerns due to its presence as a common contaminant and degradation product of certain pesticides. Research demonstrates ETU's capability to induce genotoxic endpoints, including gene mutations and structural chromosomal alterations, across various tests. Despite its weak genotoxic activity, ETU's ability to produce genotoxic effects necessitates careful assessment of its concentrations and doses used in studies to adequately evaluate its activity. The findings suggest a need for further investigation into ETU's potential heritable effects through adequately conducted in vivo assays (Dearfield, 1994).
Thioureas in Environmental and Biological Sensing
Thioureas and their derivatives exhibit significant biological and non-biological applications, notably as chemosensors for detecting environmental pollutants. These compounds' unique properties, including their ability to establish inter- and intramolecular hydrogen bonding, render them effective in the sensitive and selective detection of various anions and neutral analytes. This sensitivity is pivotal for monitoring biological, environmental, and agricultural samples, highlighting the role of thiourea-based chemosensors in future organic sensor design (Al-Saidi & Khan, 2022).
Alkylphenol Ethoxylates (APEs) and Environmental Concerns
Alkylphenol ethoxylates (APEs), utilized as surfactants, degrade into more persistent compounds like nonylphenol (NP), raising concerns over their endocrine-disrupting potential. These metabolites, due to their physicochemical properties, are likely to partition into sediments, posing risks to wildlife and potentially humans. Studies from various global regions have reported significant levels of APE metabolites in environmental compartments, underlining the need for continued monitoring and evaluation of their impact on endocrine function (Ying, Williams, & Kookana, 2002).
Medicinal and Coordination Chemistry of Thiourea Derivatives
Thiourea derivatives play a critical role in pharmaceutical chemistry and coordination chemistry with metals such as Cu, Ag, and Au. These derivatives, through suitable metal ion coordination, exhibit improved biological activities. Their utility as chemosensors in detecting anions and cations in environmental and biological samples further demonstrates their versatility in analytical chemistry. This review underscores the potential of thiourea derivatives in advancing pharmaceutical chemistry and environmental sensing applications (Khan et al., 2020).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-23-16-9-7-15(8-10-16)22-19(24)20-12-11-14-13-21-18-6-4-3-5-17(14)18/h3-10,13,21H,2,11-12H2,1H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGOBQBJPFRVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)
![2-[(5-Carbamoylthiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B5520466.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B5520482.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5520508.png)
![(NE)-N-[[3-bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5520523.png)


![3-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5520541.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5520548.png)

![{4-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5520565.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5520568.png)
